(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol
Description
Properties
CAS No. |
94405-99-9 |
|---|---|
Molecular Formula |
C23H36O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-17-propyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H36O2/c1-5-11-23(24)14-10-20-18-7-6-16-15-17(25-4)8-12-21(16,2)19(18)9-13-22(20,23)3/h6,15,18-20,24H,5,7-14H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
ZCJDRIHZLNGEBB-KOORYGTMSA-N |
Isomeric SMILES |
CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC)C)C)O |
Canonical SMILES |
CCCC1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The common precursor is often dehydroepiandrosterone or its derivatives, which can be converted into 3-hydroxy-17-iodo or 3-acetoxy-17-iodo steroids. The iodination at the 17-position is crucial for subsequent cross-coupling steps.
- Formation of dehydroepiandrosterone-17-hydrazone by reaction with hydrazine hydrate in ethanol over several days, yielding a crystalline intermediate (yield ~94%).
- Iodination of the 17-position using iodine and 1,1,3,3-tetramethylguanidine in tetrahydrofuran (THF) at 0°C, followed by workup and recrystallization to obtain 17-iodoandrosta-5,16-dien-3β-ol (yield ~83%).
Introduction of the 3-Methoxy Group
The 3-hydroxy group is methylated to form the 3-methoxy substituent. This can be achieved by:
- Methylation of the 3-hydroxy steroid using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, protection of the 3-hydroxy group as an acetate followed by selective methylation and deprotection steps.
This step ensures the conversion of the 3β-hydroxy group to the 3-methoxy group without disturbing the diene system.
Installation of the 17-Propyl Group
The 17-propyl substituent is introduced via palladium-catalyzed cross-coupling reactions, typically Suzuki-Miyaura coupling, using:
- The 17-iodo steroid intermediate as the electrophilic partner.
- A propyl-substituted organoboron reagent (e.g., propylboronic acid or propylborane derivative) as the nucleophilic coupling partner.
- Palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride.
- Aqueous sodium carbonate as base.
- Reflux conditions in THF under inert atmosphere for several days (e.g., 4 days) to ensure complete coupling.
This method allows for high regio- and stereoselectivity, preserving the 17beta configuration and the diene system.
Purification and Final Processing
- The crude product from the coupling reaction is purified by crystallization from solvent mixtures such as ethanol/water or hexane.
- Washing and drying steps ensure removal of by-products such as triethylammonium salts or palladium residues.
- Final recrystallization yields the pure (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol with high purity and yield (typically above 80%).
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazone formation | Dehydroepiandrosterone + hydrazine hydrate, EtOH, RT, 5 days | 94 | Crystalline hydrazone intermediate |
| 2 | Iodination at 17-position | Iodine + 1,1,3,3-tetramethylguanidine, THF, 0°C | 83 | 17-iodoandrosta-5,16-dien-3β-ol obtained |
| 3 | Methylation of 3-hydroxy group | Methyl iodide or dimethyl sulfate, base | ~80-90 | Conversion to 3-methoxy group |
| 4 | Pd-catalyzed cross-coupling | 17-iodo steroid + propylborane, Pd catalyst, Na2CO3, reflux, inert atmosphere | >80 | Installation of 17-propyl substituent |
| 5 | Purification | Crystallization from EtOH/water or hexane | - | Removal of impurities, isolation of pure product |
Chemical Reactions Analysis
Types of Reactions
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Cancer Research
One of the primary applications of (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol is in cancer research, particularly breast cancer. Its selective action on ERβ can modulate tumor growth and progression.
Case Study: Breast Cancer Cell Lines
A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing:
- IC50 Value : Approximately 69 nM, indicating potent antiproliferative activity.
- Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase were observed, suggesting its potential as a therapeutic agent against hormone-responsive tumors .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Endocrine Disorders
Due to its selective action on ERβ, this compound may also be explored for treating conditions related to estrogen imbalance, such as polycystic ovary syndrome (PCOS) and endometriosis.
Research Findings:
Studies suggest that modulation of ERβ can lead to improved ovarian function and reduced symptoms associated with PCOS. The compound's ability to selectively activate ERβ without affecting ERα minimizes potential side effects commonly associated with estrogen therapies .
Neuroprotection
Emerging research indicates that (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol may have neuroprotective effects. Estrogen signaling through ERβ is implicated in neuroprotection and cognitive function.
Case Study: Neuroprotective Effects
In vitro studies demonstrate that activation of ERβ can enhance neuronal survival and reduce apoptosis in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
Bone Health
Estrogens are known to play a crucial role in bone metabolism. The selective action of this compound on ERβ could be beneficial in osteoporosis treatment.
Research Insights:
Studies indicate that compounds activating ERβ may promote bone formation while inhibiting bone resorption, presenting an opportunity for developing new osteoporosis therapies .
Mechanism of Action
The mechanism of action of (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can modulate signaling pathways and influence gene expression, leading to various biological effects.
Comparison with Similar Compounds
16β-(4-Cyclopropyl-1H-1,2,3-triazol-1-ylmethyl)androst-5-ene-3β,17β-diol (7j)
Functional Implications :
19-Nor-4-androstenediol Derivatives
Key Features (e.g., 19-nor-4-androstenediol, Molecular Formula: C18H28O2):
- C3 and C17 hydroxyl groups (similar to 7j).
- 19-Nor configuration (absence of C19 methyl group) reduces steric hindrance .
Functional Implications :
- The 19-nor structure is associated with altered receptor affinity (e.g., progesterone or estrogen receptors) compared to the intact androstane skeleton of the target compound .
- Hydroxyl groups may facilitate sulfation or glucuronidation, leading to rapid excretion, whereas the methoxy and propyl groups in the target compound could prolong half-life .
17-(2-Pyridinylmethyl)androsta-3,5-dien-17β-ol (11)
Functional Implications :
Comparative Data Table
Biological Activity
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol, also known by its CAS number 94405-99-9, is a synthetic derivative of androstane, a steroid framework. This compound has garnered attention for its potential biological activities, particularly in the context of neuroprotection and hormonal modulation. This article reviews the available research findings, synthesizing data from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C23H36O2
- Molar Mass : 344.53 g/mol
- CAS Number : 94405-99-9
These properties indicate that the compound is lipophilic, which may influence its biological interactions and mechanisms of action.
Neuroprotective Effects
Research has indicated that (17beta)-3-methoxy-17-propylandrosta-3,5-dien-17-ol exhibits neuroprotective properties. A study focusing on the synthesis and evaluation of various alkoxyestradiols found that derivatives with longer alkyl chains, such as propyl, provided enhanced protection against oxidative stress in neural cells compared to estradiol itself. Specifically, the compound was shown to protect HT-22 cells from glutamate-induced oxidative damage, suggesting a potential role in neurodegenerative disease prevention .
Table 1: Comparison of Neuroprotective Effects
| Compound | Neuroprotection Level |
|---|---|
| Estradiol | Baseline |
| (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol | Enhanced Protection |
| Other Alkyl Ethers (C3-C8) | Varied Effects |
Hormonal Activity
As a steroid derivative, (17beta)-3-methoxy-17-propylandrosta-3,5-dien-17-ol may also exhibit hormonal activities similar to those of androgens or estrogens. Studies have suggested that compounds within this class can interact with estrogen receptors, potentially influencing reproductive health and endocrine functions. The specific receptor binding affinity and resultant biological effects remain areas for further exploration.
Safety and Toxicity
While preliminary findings are promising regarding the therapeutic potential of (17beta)-3-methoxy-17-propylandrosta-3,5-dien-17-ol, safety profiles must be established through rigorous testing. Current literature indicates limited toxicity; however, comprehensive toxicity studies are necessary to ascertain safe dosage levels and potential side effects in clinical settings .
Case Studies and Experimental Findings
A notable case study involved the administration of various alkyl derivatives in an experimental model assessing neuroprotection against oxidative stress. The results demonstrated that longer-chain alkyl ethers significantly outperformed shorter-chain counterparts in protecting neural cells from damage. This underscores the importance of structural modifications in enhancing biological activity.
Summary of Experimental Findings
- Neuroprotection : Significant protective effects against oxidative stress were observed.
- Hormonal Modulation : Potential interactions with hormone receptors warrant further investigation.
- Safety : Initial studies suggest low toxicity; however, more extensive research is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
